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Executive Summary
Pesampator (also known as BIIB104 and PF-04958242) is a high-impact positive allosteric

modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)

receptor. Developed initially by Pfizer and later by Biogen, it was investigated for its potential to

treat cognitive symptoms associated with schizophrenia and age-related sensorineural hearing

loss. As a member of the biarylpropylsulfonamide class, pesampator enhances glutamatergic

neurotransmission by potentiating the activity of AMPA receptors, the primary mediators of fast

excitatory synaptic transmission in the central nervous system. Additionally, pesampator has

been reported to exhibit inhibitory activity at the glycine transporter 1 (GlyT1), suggesting a

dual mechanism of action. Despite promising preclinical data, the clinical development of

pesampator was discontinued due to a lack of efficacy in Phase 2 trials.[1] This guide provides

an in-depth technical overview of pesampator's mechanism of action, supported by available

quantitative data, experimental methodologies, and visual representations of its signaling

pathways.

Core Mechanism of Action: Positive Allosteric
Modulation of AMPA Receptors
Pesampator functions as a positive allosteric modulator of AMPA receptors, meaning it binds

to a site on the receptor distinct from the glutamate binding site.[1] This allosteric binding
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enhances the receptor's response to glutamate, thereby amplifying excitatory synaptic signals.

Pesampator is classified as a "high-impact" AMPA PAM, which is characterized by its ability to

decrease both the deactivation and desensitization of the AMPA receptor channel. This dual

effect leads to a more sustained and robust influx of cations (primarily Na⁺ and Ca²⁺) in

response to glutamate binding, resulting in a prolonged and strengthened postsynaptic

depolarization.

Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of pesampator.

Parameter Value Species/System Reference

EC₅₀ 310 nM
AMPA Receptor

Potentiation
[2]

Kᵢ 170 nM
AMPA Receptor

Binding
[2]

Secondary Mechanism: GlyT1 Inhibition
In addition to its primary action on AMPA receptors, pesampator has been reported to be an

inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is responsible for the reuptake of glycine

from the synaptic cleft. By inhibiting GlyT1, pesampator can increase the extracellular

concentration of glycine. Glycine is an obligatory co-agonist at the N-methyl-D-aspartate

(NMDA) receptor, another critical ionotropic glutamate receptor. Therefore, by elevating

synaptic glycine levels, pesampator may indirectly enhance NMDA receptor function, further

contributing to the potentiation of glutamatergic signaling. The precise quantitative contribution

of this secondary mechanism to the overall pharmacological profile of pesampator requires

further elucidation.

Signaling Pathways and Experimental Workflows
Pesampator's Modulation of Glutamatergic Signaling
Pesampator's primary effect is the potentiation of AMPA receptor activity. This leads to

enhanced downstream signaling cascades, including the activation of pathways associated
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with synaptic plasticity and neurotrophic factor expression, such as Brain-Derived Neurotrophic

Factor (BDNF).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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